molecular formula C16H17N3S3 B14359645 2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate CAS No. 93312-42-6

2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate

Cat. No.: B14359645
CAS No.: 93312-42-6
M. Wt: 347.5 g/mol
InChI Key: WQRVNRQYDRTLAB-UHFFFAOYSA-N
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Description

2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate is an organic compound characterized by the presence of phenylcarbamothioyl and phenylcarbamodithioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate typically involves the reaction of ethyl 2-[(phenylcarbamothioyl)amino]acetate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include ethyl 2-[(phenylcarbamothioyl)amino]acetate and other carbamothioyl derivatives . These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

93312-42-6

Molecular Formula

C16H17N3S3

Molecular Weight

347.5 g/mol

IUPAC Name

2-(phenylcarbamothioylamino)ethyl N-phenylcarbamodithioate

InChI

InChI=1S/C16H17N3S3/c20-15(18-13-7-3-1-4-8-13)17-11-12-22-16(21)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21)(H2,17,18,20)

InChI Key

WQRVNRQYDRTLAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCSC(=S)NC2=CC=CC=C2

Origin of Product

United States

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